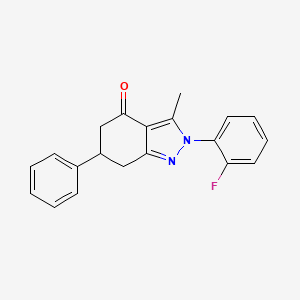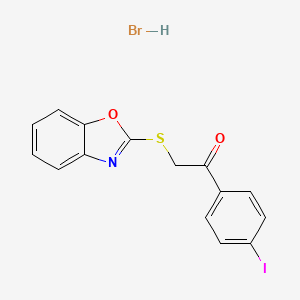
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as MPPB, is a chemical compound that has been the subject of scientific research in recent years. MPPB is a potent and selective antagonist of the serotonin 5-HT7 receptor and has been shown to have potential therapeutic applications in various neurological disorders. In
Mechanism of Action
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT7 receptor has been implicated in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the activity of this receptor, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of circadian rhythms, and improvement of cognitive function. In animal studies, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to reduce anxiety-like behavior and improve memory performance. 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has also been shown to have potential anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages as a tool in neuroscience research, including its selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including potential off-target effects and the need for careful dose selection to avoid toxicity.
Future Directions
There are several potential future directions for research on 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one, including further exploration of its therapeutic potential in neurological disorders, investigation of its effects on other physiological processes, and development of more selective and potent analogs. In addition, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one may have potential applications in the study of the gut-brain axis and the microbiome, which have been implicated in various neurological disorders. Further research is needed to fully understand the potential of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one and its analogs as therapeutic agents and research tools.
Conclusion:
In conclusion, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one is a promising compound that has been the subject of extensive scientific research in recent years. Its selectivity for the serotonin 5-HT7 receptor and potential therapeutic applications in neurological disorders make it an exciting area of research. Further research is needed to fully understand the potential of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one and its analogs in both therapeutic and research applications.
Synthesis Methods
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-amino-4,5-dimethylpyrimidine with ethyl 2-bromoacetate to form the ethyl ester intermediate. The intermediate is then subjected to a sequence of reactions involving piperidine and pyrrolidine to obtain the final product, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one. The synthesis of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. The serotonin 5-HT7 receptor has been implicated in the regulation of mood, cognition, and sleep, and 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one's selectivity for this receptor makes it a promising candidate for the treatment of these disorders. In addition, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has also been studied for its potential use as a tool in neuroscience research, specifically in the study of the serotonin system.
properties
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-14(12-19-17(20-13)23-9-5-6-10-23)15-11-16(25)22-18(21-15)24-7-3-2-4-8-24/h11-12H,2-10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMOXCEMCMYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B6129065.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)
![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)

![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-(cyclopropylacetyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129116.png)
![2-[1-cyclopentyl-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6129125.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6129132.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]heptanamide](/img/structure/B6129140.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129143.png)

